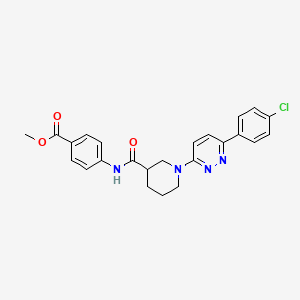

Methyl 4-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

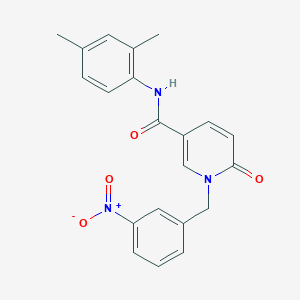

“Methyl 4-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate” is a chemical compound with the molecular formula C24H23ClN4O3 and a molecular weight of 450.92. It contains a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine derivatives, including this compound, have been found to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound involves a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . The pyridazine ring is present in some commercially available drugs and agrochemicals . Pyridazine-based systems have been shown to have numerous practical applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate” include a molecular weight of 450.92. More specific physical and chemical properties were not found in the available resources.Scientific Research Applications

Molecular Interactions and Pharmacophore Models

A study highlighted the molecular interactions of a structurally related compound, focusing on its antagonist properties and binding affinity to the CB1 cannabinoid receptor. Through conformational analysis and the development of unified pharmacophore models, insights into the steric binding interactions with the receptor were provided, suggesting a significant role of certain molecular conformations in conferring antagonist activity. This research contributes to understanding the structural prerequisites for the binding and activity of similar compounds at the cannabinoid receptors (Shim et al., 2002).

Synthetic Pathways and Derivatives

Research on the synthesis of pyridazino[4,5-b]indole derivatives from related carboxylic acid anhydrides has provided methodologies for creating a range of structurally related compounds. These synthetic routes involve interactions with aryldiazonium salts and subsequent reactions to yield various derivatives, highlighting the chemical versatility and potential for modification of the core structure for different scientific applications (Monge et al., 1986).

Molecular Docking and Screening

A study on novel pyridine and fused pyridine derivatives, starting from related hydrazinyl-pyridine-carbonitrile compounds, conducted molecular docking screenings against target proteins. This research exemplifies the approach to assessing the biological activity of compounds through in silico methods, providing a basis for understanding the potential therapeutic applications of similar compounds in antimicrobial and antioxidant contexts (Flefel et al., 2018).

Pharmacological Activities

Another relevant study explored the synthesis of substituted pyridine derivatives for pharmacological screenings. This included the creation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from a base compound, demonstrating significant analgesic and antiparkinsonian activities. Such findings underscore the potential medical applications of structurally related compounds in treating pain and Parkinson's disease (Amr et al., 2008).

Mechanism of Action

Future Directions

Pyridazinone derivatives, including this compound, have shown a wide range of pharmacological activities . This suggests that they should be extensively studied for potential therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .

properties

IUPAC Name |

methyl 4-[[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O3/c1-32-24(31)17-6-10-20(11-7-17)26-23(30)18-3-2-14-29(15-18)22-13-12-21(27-28-22)16-4-8-19(25)9-5-16/h4-13,18H,2-3,14-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAGJAOFSIXZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2732825.png)

![2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2732826.png)

![(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2732830.png)

![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2732836.png)

![(4-Methylsulfanylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2732837.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)